spirotryprostatin A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6'-methoxy-6-(2-methylprop-1-enyl)spiro[1,7-diazatricyclo[7.3.0.03,7]dodecane-5,3'-1H-indole]-2,2',8-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-12(2)9-18-22(14-7-6-13(29-3)10-15(14)23-21(22)28)11-17-19(26)24-8-4-5-16(24)20(27)25(17)18/h6-7,9-10,16-18H,4-5,8,11H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJKGSIAJNXSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C2(CC3N1C(=O)C4CCCN4C3=O)C5=C(C=C(C=C5)OC)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Origin and Initial Discovery of Spirotryprostatin a
Isolation and Characterization from Aspergillus fumigatus Fermentation Broth
Spirotryprostatin A was first identified and isolated from the fermentation broth of the fungus Aspergillus fumigatus. nih.govresearchgate.net This discovery was the result of screening the secondary metabolites of the fungus. scispace.com The general procedure for isolating compounds from this fungus involves large-scale fermentation. scispace.com
In the process described for related compounds, the fermentation was carried out in a large fermenter containing a specific growth medium. scispace.com After a period of incubation, the entire broth was filtered to separate the liquid broth supernatant from the fungal mycelial cake. Both components were then typically extracted using a solvent such as ethyl acetate (B1210297). scispace.com These extracts were subsequently combined and concentrated to yield an oily residue. This crude extract then underwent further purification steps, which commonly include column chromatography and repeated high-performance liquid chromatography (HPLC), to isolate the individual compounds, including this compound. scispace.com Alongside this compound, other related indolic alkaloids, such as spirotryprostatin B, were also discovered from the same fungal source. nih.govwikipedia.org
Initial Structural Elucidation and Stereochemical Assignment of this compound
The chemical structure of this compound was determined following its isolation. It is an indolic alkaloid with the molecular formula C₂₂H₂₅N₃O₄. nih.gov The elucidation process established its complex, pentacyclic structure, which features multiple chiral centers. nih.gov Spectroscopic analysis was key to defining its unique architecture.
The structure is characterized by two main components: a spiroindolinone moiety and a dioxopiperazine moiety. nih.gov This arrangement results in a unique spirocyclic indoledionepiperazine framework. nih.govresearchgate.net The "spiro" designation refers to the single carbon atom that is common to two rings, a key feature of this class of compounds. nih.gov The initial determination of its specific stereochemistry assigned its IUPAC name as (2S,3S,5aS,10aS)-2′-Hydroxy-6′-methoxy-3-(2-methylprop-1-en-1-yl)-1,5a,6,7,8,10,10a-hexahydro-3H,5H,10H-spiro[dipyrrolo[1,2-a:1′,2′-d]pyrazine-2,3′-indole]-5,10-dione. wikipedia.org
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₅N₃O₄ nih.gov |
| CAS Number | 182234-25-9 nih.govwikipedia.org |
| IUPAC Name | (2S,3S,5aS,10aS)-2′-Hydroxy-6′-methoxy-3-(2-methylprop-1-en-1-yl)-1,5a,6,7,8,10,10a-hexahydro-3H,5H,10H-spiro[dipyrrolo[1,2-a:1′,2′-d]pyrazine-2,3′-indole]-5,10-dione wikipedia.org |
Classification of this compound within the Spiroindolinone-Piperazine Alkaloid Class
This compound is classified as a member of the spirotryprostatin class of alkaloids, which are a significant category of spiroindolinone-piperazine alkaloids. nih.gov This classification is based on its defining chemical scaffold. It is also recognized as belonging to the broader 2,5-Diketopiperazine class of natural products. wikipedia.orgwikipedia.org The fundamental structure of these compounds is a pentacyclic system that is composed of a spiroindolinone moiety linked to a dioxopiperazine moiety. nih.gov The spiroindolinone and dioxopiperazine motifs are pivotal elements found in numerous natural and synthetic compounds, and spirotryprostatin-class alkaloids uniquely combine both of these critical structural features. nih.gov
| Classification Level | Class Name |
|---|---|
| Major Class | Alkaloid nih.govwikipedia.org |
| Sub-Class | Spiroindolinone-Piperazine Alkaloid nih.gov |
| Functional Group Class | 2,5-Diketopiperazine wikipedia.orgwikipedia.org |
Biosynthetic Pathways and Enzymatic Mechanisms of Spirotryprostatin a
Identification of Precursor Molecules within Fungal Biosynthesis
The biosynthesis of spirotryprostatin A originates from fundamental building blocks within the producing fungus, primarily Aspergillus fumigatus. The core scaffold of this compound is a diketopiperazine, a feature it shares with related compounds like fumitremorgins and fumiquinazolines. mdpi.com This structural similarity points to a common biosynthetic origin.
The initial precursor molecules for the diketopiperazine framework are the amino acids L-tryptophan and L-proline . mdpi.comrsc.org These amino acids are condensed by a non-ribosomal peptide synthetase (NRPS) to form the dipeptide, which then cyclizes to create the diketopiperazine core, brevianamide (B1173143) F. rsc.orgnih.gov This core structure undergoes a series of modifications, including prenylation, to yield key intermediates such as fumitremorgin C, which serves as a direct precursor for the formation of this compound. researchgate.net
Enzymatic Catalysis in Spiro-Carbon Formation of this compound
The defining structural feature of this compound is its spiro-carbon, a stereochemically complex center that presents a significant synthetic challenge. Nature, however, has evolved sophisticated enzymatic machinery to construct this moiety with high precision. Two distinct enzymatic pathways, involving different classes of oxidases, have been identified to catalyze the formation of the spiro-ring in spirotryprostatin analogs. mdpi.comresearchgate.net
Role of FAD-dependent Monooxygenases (e.g., FqzB)
A key enzyme in the biosynthesis of this compound is FqzB , an FAD-dependent monooxygenase. rsc.orgnih.gov Interestingly, FqzB originates from the biosynthetic gene cluster of fumiquinazolines, not the fumitremorgin pathway that produces the direct precursor of this compound. nih.govfrontiersin.org This highlights an instance of biosynthetic pathway crosstalk.
FqzB catalyzes the formation of the spiro-carbon in this compound through an epoxidation-driven mechanism. rsc.orgnih.gov The enzyme acts on the precursor, fumitremorgin C, by epoxidizing the C2-C3 double bond of the indole (B1671886) ring. rsc.orgresearchgate.net This is followed by a semipinacol-type rearrangement, which leads to the formation of the characteristic spiro-oxindole structure. rsc.orgjst.go.jp The promiscuity of FqzB is noteworthy, as it can accept a range of substrates, including tryprostatins A and B, in addition to its native substrate, fumiquinazoline F. nih.govacs.org
Role of Cytochrome P450 Enzymes (e.g., FtmG)
In addition to the FAD-dependent monooxygenase route, a distinct pathway involving a cytochrome P450 enzyme, FtmG , has been identified for the formation of the spiro-ring in spirotryprostatin B, a related compound. nih.govresearchgate.net FtmG is part of the fumitremorgin biosynthetic pathway. nih.gov
The mechanism catalyzed by FtmG is proposed to be a radical-mediated process. nih.govjst.go.jp It involves a two-step hydroxylation followed by dehydration and a semipinacol-type rearrangement to form the spiro-carbon. jst.go.jp FtmG can act on different substrates, leading to the production of various spiro compounds, which underscores the role of such oxygenating enzymes in diversifying natural product structures. jst.go.jp
Characterization of Epoxidation Routes in Spiro-Ring Formation
The epoxidation of the indole ring's C2-C3 double bond is a critical step in the FqzB-mediated biosynthesis of this compound. rsc.org This epoxidation creates a reactive intermediate that readily undergoes a rearrangement to form the spiro-oxindole core. rsc.orgjst.go.jp In vitro studies have shown that the participation of the p-methoxy group on the indole ring of the precursor is important for the FqzB-catalyzed rearrangement to occur efficiently. rsc.org When this group is absent, as in tryprostatin B, the enzyme primarily produces dihydroxy products resulting from the hydrolysis of the epoxide intermediate. rsc.org
The formation of spiro-epoxyoxindoles as intermediates is a recurring theme in the biosynthesis of spirocyclic oxindoles, and their subsequent ring-opening is a key strategy for introducing further structural diversity. rsc.org
Analysis of Biosynthetic Pathway Crosstalk and Product Diversification Mechanisms
The biosynthesis of this compound provides a compelling example of biosynthetic pathway crosstalk, where an enzyme from one pathway acts on an intermediate from another. nih.govfrontiersin.org The FAD-dependent monooxygenase FqzB, encoded by the fumiquinazoline gene cluster, is recruited to catalyze the spiro-ring formation in the fumitremorgin biosynthetic pathway to produce this compound. researchgate.netfrontiersin.org This interplay between distinct biosynthetic gene clusters is a significant mechanism for generating structural diversity in fungal natural products. nih.govfrontiersin.org
This crosstalk allows the producing organism, Aspergillus fumigatus, to generate a wider array of compounds than would be possible with isolated pathways. mdpi.comresearchgate.net The ability of enzymes like FqzB and FtmG to act on multiple substrates further contributes to this diversification, leading to the production of a suite of related spirotryprostatin and fumitremorgin analogs. nih.govjst.go.jp
Strategies for Engineered Biosynthesis and Heterologous Production of this compound
The elucidation of the this compound biosynthetic pathway has opened avenues for its engineered biosynthesis and heterologous production. By expressing the necessary biosynthetic genes in a suitable host organism, it is possible to produce this compound and its analogs. mdpi.comnih.gov
Heterologous hosts such as Saccharomyces cerevisiae (yeast) and Aspergillus niger have been successfully used to express the biosynthetic pathways for spirotryprostatins. mdpi.com For instance, the co-expression of the five genes from the fumitremorgin gene cluster (ftmA-E) along with the FAD-dependent monooxygenase gene fqzB in A. niger resulted in the production of this compound. rsc.org
Advanced Synthetic Methodologies for Spirotryprostatin a and Its Analogues
Diverse Strategic Approaches to the Total Synthesis of Spirotryprostatin A
A number of research groups have successfully completed the total synthesis of this compound, employing a range of innovative tactics. nih.govthieme-connect.com These accomplishments have not only provided access to this scarce natural product but have also driven the development of new synthetic methods applicable to other complex molecular targets.
Oxidative Rearrangement Methodologies
A prominent and widely employed strategy for the construction of the spirooxindole core of this compound involves the oxidative rearrangement of tetrahydro-β-carboline precursors. acs.orgcapes.gov.brchemrxiv.org This biomimetic approach mimics a proposed biosynthetic pathway and has proven to be an effective method for creating the crucial spirocyclic junction. chemrxiv.orgresearchgate.net The reaction typically involves the oxidation of the indole (B1671886) nucleus, which triggers a rearrangement to form the spiro[pyrrolidine-3,3']oxindole system. acs.orgcapes.gov.br
Utilization of β-Carboline Derivatives in Oxidative Rearrangement
The oxidative rearrangement strategy frequently commences with the synthesis of a suitable β-carboline derivative. nih.govacs.org In a seminal total synthesis, a β-carboline derivative was subjected to an oxidative rearrangement as a key step to forge the oxindole (B195798) structure. acs.orgacs.org This was followed by the introduction of a diketopiperazine moiety. acs.orgacs.org
One of the pioneering total syntheses of this compound utilized an oxidative rearrangement of a β-carboline derivative facilitated by N-bromosuccinimide (NBS) to form the spirocyclic core. nih.gov The synthesis began with 6-methoxytryptophan methyl ester and involved a Pictet-Spengler cyclization to create the initial hexacyclic intermediate. nih.gov This intermediate was then protected before undergoing the key NBS-mediated oxidative rearrangement. nih.gov
| Starting Material | Key Reaction | Reagent | Intermediate | Ref |
| β-carboline derivative | Oxidative rearrangement | N-bromosuccinimide (NBS) | Oxindole | acs.org |
| 6-methoxytryptophan methyl ester | Pictet-Spengler cyclization, Oxidative rearrangement | NBS, Acetic acid | Spiro-pyrrolidine-indole ketone | nih.gov |
N-Bromosuccinimide (NBS)-Mediated Oxidations in Spirocyclic Formation
N-Bromosuccinimide (NBS) has emerged as a key reagent for effecting the oxidative rearrangement in the synthesis of this compound. nih.govacs.org NBS is a versatile brominating and oxidizing agent. organic-chemistry.org In this context, it facilitates the oxidation of the indole ring of the tetrahydro-β-carboline precursor, initiating the cascade that leads to the spirooxindole. nih.govacs.orgchemrxiv.org
In several total syntheses, the treatment of a tetrahydro-β-carboline intermediate with NBS in the presence of acetic acid resulted in the formation of the critical spiro[pyrrolidine-3,3']oxindole structure. nih.gov The reaction proceeds through a proposed mechanism involving electrophilic attack of bromine at the C3 position of the indole, followed by a pinacol-like rearrangement. illinois.edu While effective, this step can sometimes be challenging in terms of regioselectivity, particularly when the indole ring is substituted. acs.org For instance, in one approach, the use of excess NBS led to bromination at multiple positions on the indole ring, highlighting a limitation in regiocontrol. nih.gov
Cycloaddition Reactions in this compound Construction
Cycloaddition reactions represent another powerful and convergent approach to the synthesis of the this compound core. researchgate.netmdpi.com These reactions allow for the rapid construction of the pyrrolidine (B122466) ring and the simultaneous formation of the spirocyclic center. Both 1,3-dipolar cycloadditions and other cycloaddition variants have been successfully implemented. researchgate.netmdpi.com
Applications of 1,3-Dipolar Cycloaddition Strategies
The 1,3-dipolar cycloaddition has proven to be a particularly effective strategy for the synthesis of this compound and its analogues. mdpi.comwikipedia.org This reaction typically involves the reaction of an azomethine ylide with a dipolarophile to construct the pyrrolidine ring of the spirooxindole system. mdpi.comillinois.edu
One of the early applications of this method in the context of spirotryprostatin synthesis involved the reaction of an imine with an oxindole-based dipolarophile. mdpi.com Williams and colleagues utilized an azomethine ylide-mediated 1,3-dipolar cycloaddition for the total synthesis of spirotryprostatin B, a closely related natural product. mdpi.com This methodology was later adapted for the synthesis of this compound, where a 1,3-dipolar cycloaddition was employed to generate a spiro indoline (B122111) ketopyrrolidine intermediate with four adjacent chiral centers. mdpi.com However, achieving high stereocontrol in this step proved to be a significant challenge, leading to the formation of multiple stereoisomers and a low yield of the desired product. mdpi.com
More recent approaches have focused on developing catalytic and asymmetric versions of the 1,3-dipolar cycloaddition to address the issue of stereoselectivity. For example, a copper-catalyzed 1,3-dipolar cycloaddition has been reported for the synthesis of spirocyclic pyrrolidine-indolone compounds with high enantiomeric selectivity. mdpi.com
[3+2] and [5+2] Cycloaddition Approaches
In addition to 1,3-dipolar cycloadditions, other cycloaddition strategies, such as [3+2] and [5+2] cycloadditions, have also been explored for the construction of the this compound framework. researchgate.netmdpi.com These methods offer alternative pathways to the key spirocyclic core.
A notable example is the use of a chiral phosphoric acid-catalyzed [3+2] cyclization to construct the chiral quaternary carbon center of this compound. mdpi.com This approach facilitated the synthesis of both enantiomers of the natural product. mdpi.com More recently, a silver-catalyzed asymmetric [3+2] cycloaddition strategy has been developed, further showcasing the utility of this approach. mdpi.com These organocatalytic and metal-catalyzed [3+2] cycloadditions have become valuable tools for the enantioselective synthesis of complex pyrrolidine-containing molecules. researchgate.netmdpi.com
| Cycloaddition Type | Catalyst | Key Feature | Product | Ref |
| 1,3-Dipolar Cycloaddition | Copper/N,P-bis(2-methylphenyl)ferrocenyl Lewis acid | High enantiomeric selectivity (up to 97%) | Spirocyclic pyrrolidine–indolone compounds | mdpi.com |
| [3+2] Cycloaddition | Chiral phosphoric acid | Construction of chiral quaternary carbon centers | Enantiomers of this compound | mdpi.com |
| [3+2] Cycloaddition | Silver catalyst | Asymmetric synthesis | This compound | mdpi.com |
Metal-Catalyzed Reaction Pathways
Transition metal catalysis offers powerful tools for the construction of complex molecular architectures like that of this compound. nih.gov Various metals, including palladium, copper, and silver, have been employed to facilitate key bond-forming reactions, enabling the stereocontrolled synthesis of the spirocyclic core. nih.gov
The intramolecular Heck reaction has proven to be a robust method for creating the spiro quaternary stereocenter of this compound and its analogues. researchgate.netrsc.org This reaction involves the palladium-catalyzed cyclization of a precursor containing both an aryl halide and a tethered alkene. wikipedia.orgmdpi.com
In one notable approach, Overman and colleagues developed a synthesis of (-)-spirotryprostatin B where an intramolecular asymmetric Heck reaction was a key step. nih.govresearchgate.netnih.gov Their strategy involved the cyclization of an iodo-aniline tethered to a diene. The palladium catalyst not only facilitates the formation of the spiro-oxindole but also sets the stereochemistry at the C3 and C18 positions through the capture of a π-allyl palladium intermediate by an adjacent amide nitrogen. nih.govresearchgate.net
Fukuyama's group also utilized a diastereoselective intramolecular Heck reaction in their total synthesis of this compound. nih.govchim.it They employed a tethering system on a diketopiperazine moiety to control the stereochemistry of the cyclization, effectively constructing the quaternary spiro center. rsc.orgchim.it
| Heck Reaction Approaches to Spirotryprostatin Synthesis | |
| Research Group | Key Feature |
| Overman | Catalytic asymmetric Heck cyclization/η³-allylpalladium capture. nih.govresearchgate.netnih.gov |
| Fukuyama | Diastereoselective intramolecular Heck reaction with a tethering system. nih.govchim.it |
Palladium-catalyzed prenylation represents another effective strategy for constructing the quaternary stereocenter found in spirotryprostatin alkaloids. researchgate.net This method was notably employed by Trost and his team in the total synthesis of spirotryprostatin B. nih.govwikipedia.org
The core of this approach is a decarboxylative prenylation. An allylic ester serves as a precursor to both the nucleophile and the electrophile. organic-chemistry.org Upon treatment with a chiral palladium catalyst, the prenyl group ionizes and undergoes decarboxylation. The resulting intermediate then recombines to form the prenylated product, establishing the spirocyclic quaternary center with a high degree of diastereoselectivity. organic-chemistry.orgthieme-connect.com A significant challenge in this reaction is controlling the regioselectivity of the prenyl group addition, as the extended enolate generated could potentially react at multiple sites. organic-chemistry.org
Copper-catalyzed reactions have emerged as a powerful tool for the asymmetric synthesis of this compound, particularly for introducing the quaternary carbon stereocenter. acs.orgresearchgate.netnih.gov Shen's group documented a strategy involving a chiral auxiliary-mediated, copper-catalyzed cascade reaction. nih.govresearchgate.net
Silver-catalyzed asymmetric [3+2] cycloaddition reactions provide an efficient route to the pyrrolidine ring of this compound. researchgate.netmdpi.com Wang's group reported a total synthesis of this compound utilizing this strategy. researchgate.netmdpi.com
The synthesis starts with an α-substituted acrylic ester and an imine ester. mdpi.com In the presence of a silver catalyst, such as AgHMDS, and a chiral ligand, a [3+2] cycloaddition occurs to form a pyrrolidine derivative with high enantioselectivity. researchgate.netmdpi.com Further functionalization of the cycloadduct leads to the final this compound molecule. researchgate.net Other approaches have utilized silver(I) acetate (B1210297) in the presence of a chiral phosphine (B1218219) ligand to catalyze the cycloaddition of azomethine ylides to methylene-oxindoles, affording precursors to the spirotryprostatin scaffold. unimi.it
| Silver-Catalyzed Cycloaddition Details | |
| Catalyst System | Key Transformation |
| AgHMDS / Chiral Ligand | Asymmetric [3+2] cycloaddition of an acrylic ester and an imine ester. researchgate.netmdpi.com |
| Silver(I) Acetate / Chiral Phosphine | Asymmetric cycloaddition of azomethine ylides to methylene-oxindoles. unimi.it |
N-Acyliminium Ion Spirocyclization Techniques
The intramolecular N-acyliminium ion spirocyclization is another key strategy for the construction of the spiro-oxindole core of this compound and its analogues. researchgate.netnih.govacs.org This method was effectively demonstrated by Horne and coworkers. nih.gov
In their synthesis of this compound, they utilized 2,5- and 2,6-dibromotryptophan esters as synthons. nih.govacs.org Condensation with prenyl aldehyde forms an imine, which is then activated to an N-acyliminium species using N-Troc prolinyl chloride. acs.org This triggers a diastereoselective spirocyclization, yielding the oxindole core. nih.govacs.org A similar approach was used for the synthesis of spirotryprostatin B, starting from L-tryptophan methyl ester. nih.gov While this method is innovative, it can be limited by a lack of enantioselectivity control and the generation of byproducts. nih.gov
Ring-Expansion Reactions (e.g., Magnesium Iodide-catalyzed)
Magnesium iodide-catalyzed ring-expansion reactions offer a novel approach to the spiro[pyrrolidine-3,3'-oxindole] system. researchgate.netnih.gov Carreira's group pioneered the use of this methodology in the total synthesis of spirotryprostatin B. nih.govwikipedia.org
The synthesis begins with the formation of an indolone cyclopropane (B1198618) intermediate. nih.gov This cyclopropane then undergoes a magnesium iodide-catalyzed [1+3] ring addition and expansion reaction with an imine to yield the spirocyclic pyrrolidine intermediate. nih.gov The proposed mechanism suggests that the magnesium iodide acts as a bifunctional reagent, with the magnesium serving as a Lewis acid and the iodide as a nucleophile to facilitate the opening of the cyclopropane ring. thieme-connect.com Subsequent transformations then lead to the final product. nih.gov
Mannich Reactions Applied to Oxindole Synthesis
The Mannich reaction has been a notable, albeit challenging, approach for constructing the spirooxindole framework of spirotryprostatin B, a closely related analogue of this compound. mdpi.comethz.chresearchgate.netnih.gov In 2000, Danishefsky's group reported the first total synthesis of spirotryprostatin B, utilizing a Mannich reaction as a key step to form the spirocyclic system. nih.gov This strategy involved the reaction of an L-tryptophan derivative with an aldehyde to build the desired spirocyclic indole scaffold. mdpi.comresearchgate.netnih.gov
The intramolecular Mannich reaction has also been explored. For instance, it was used to elucidate the stereochemistry of other spiro-oxindole alkaloids like (±)-rhynchophylline and (±)-isorhynchophylline. ethz.ch This highlights the potential of the Mannich reaction in constructing the core structure, though controlling the stereochemistry remains a primary challenge. mdpi.comethz.chresearchgate.netnih.gov
Stereocontrol and Enantioselectivity in this compound Synthesis
Achieving precise control over the multiple stereocenters in this compound is a critical aspect of its total synthesis. mdpi.com The core structure contains a spiro[pyrrolidine-3,3′-oxindole] moiety with a quaternary carbon stereocenter, which presents a significant synthetic hurdle. acs.orgacs.orgnih.gov Various strategies have been developed to address this challenge, including the use of chiral auxiliaries, chiral catalysts, and diastereoselective reactions. mdpi.comacs.orgrsc.org
Chiral auxiliaries and catalysts have been pivotal in achieving enantioselective syntheses of this compound and its analogues. mdpi.commdpi.com One notable approach involves a chiral auxiliary-mediated, copper-catalyzed cascade reaction to introduce the quaternary carbon stereocenter. mdpi.com This method, followed by a nitrogen-containing Michael cascade reaction, facilitates the asymmetric total synthesis of (-)-spirotryprostatin A by constructing the spirocyclic pyrrolidine-indole framework. mdpi.com
In a different strategy, a morpholinone derived from N-Boc oxazinones has been used as a chiral auxiliary in a three-component azomethine ylide cycloaddition. thieme-connect.com This reaction between the chiral morpholinone, an aldehyde, and an oxindole dipolarophile generates the desired spiro[pyrrolidin-3,3′-oxindole] product with controlled stereochemistry. thieme-connect.com
Chiral catalysts have also been extensively employed. For instance, a chiral phosphoric acid has been used to catalyze a [3+2] cyclization, leading to the construction of chiral quaternary carbon centers and facilitating the total synthesis of both enantiomers of this compound. mdpi.com Another example is the use of a silver-catalyzed asymmetric [3+2] cycloaddition strategy. researchgate.net Furthermore, a highly enantioselective copper-catalyzed 1,3-dipolar cycloaddition of glycine (B1666218) ester E-imines and benzylidene- or alkylidene-oxindoles has been developed to construct libraries of 3,3'-pyrrolidinyl spirooxindoles. mdpi.com The use of chiral N,P-ferrocenyl ligands with copper has also proven effective in catalyzing the 1,3-dipolar cycloaddition of azomethine ylides to substituted 3-methylene-2-oxindoles, yielding spirooxindoles with high enantioselectivity. calis.edu.cn
The table below summarizes some of the chiral catalysts and auxiliaries used in the synthesis of this compound and its core structures.
| Catalyst/Auxiliary System | Reaction Type | Key Outcome |
| Chiral Phosphoric Acid | [3+2] Cycloaddition | Construction of chiral quaternary carbon centers. mdpi.com |
| AgHMDS/DTBM-Segphos or Ag2O/CA-AA-Amidphos | [3+2] Cycloaddition | Stereodivergent synthesis of chiral C4-ester-quaternary pyrrolidines. researchgate.net |
| N,P-ferrocenyl ligand and CuPF6(CH3CN)4 | 1,3-Dipolar Cycloaddition | Highly enantioselective synthesis of spirooxindoles. calis.edu.cn |
| Morpholinone from N-Boc oxazinones | Azomethine Ylide Cycloaddition | Chiral auxiliary approach for spirooxindole synthesis. thieme-connect.com |
| Copper-catalyzed cascade with chiral auxiliary | Cascade Reaction | Asymmetric synthesis of (-)-spirotryprostatin A. mdpi.com |
Diastereoselective reactions are crucial for establishing the correct relative stereochemistry of the multiple chiral centers in this compound. acs.orgrsc.org A key challenge lies in controlling the stereochemical relationship between the C3 spirocenter and the adjacent C18 position. acs.org
Several synthetic strategies have been developed to address this. An intramolecular Heck reaction has been employed to create the quaternary spiro center with controlled stereochemistry, which is governed by a tethering system. rsc.org Another approach is a copper-catalyzed cascade reaction of o-iodoaniline derivatives with alkynone, followed by an aza-Michael tandem reaction to construct the spiro[pyrrolidine-3,3′-oxindole] moiety. acs.orgacs.orgnih.gov This method allows for the introduction of the quaternary carbon stereocenter with high diastereoselectivity. acs.org
The 1,3-dipolar cycloaddition of an azomethine ylide has also been utilized as a key step in a concise and asymmetric total synthesis of this compound. nih.govresearchgate.net This reaction creates the prenylated tryptophan-derived oxindole moiety in a single step with both regio- and stereocontrol. nih.govresearchgate.net
Furthermore, a tandem Michael addition of an oxindole derived from a dipeptide diketopiperazine to an alkynone has been shown to rapidly construct the spiro[pyrrolidine-3,3′-oxindole] scaffold, diastereoselectively establishing the consecutive quaternary spiro carbon center and a chiral tertiary amine. researchgate.net
The following table highlights some diastereoselective reactions used in the synthesis of this compound.
| Reaction | Key Feature | Outcome |
| Intramolecular Heck Reaction | Tethering system to control stereochemistry. rsc.org | Asymmetric synthesis of this compound. rsc.org |
| Copper-catalyzed cascade and aza-Michael tandem reaction | Introduction of quaternary carbon stereocenter. acs.orgacs.orgnih.gov | Enantioselective total synthesis of this compound. acs.orgacs.orgnih.gov |
| Azomethine ylide dipolar cycloaddition | Regio- and stereocontrolled formation of the oxindole moiety. nih.govresearchgate.net | Concise, asymmetric total synthesis of this compound. nih.govresearchgate.net |
| Tandem Michael addition | Rapid construction of the spiro[pyrrolidine-3,3′-oxindole] scaffold. researchgate.net | Diastereoselective formation of the spiro center and adjacent chiral amine. researchgate.net |
Development of Synthetic Routes to this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships and discovering compounds with improved biological properties. mdpi.comacs.orgwikipedia.org Various synthetic strategies have been developed to generate libraries of this compound-inspired compounds. acs.orgmdpi.comrice.edu
Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to explore a wide range of chemical space. mdpi.commdpi.com In the context of this compound, DOS strategies focus on modifying the core scaffold and its substituents.
One approach involves a highly enantioselective, copper-catalyzed 1,3-dipolar cycloaddition of glycine ester E-imines and benzylidene- or alkylidene-oxindoles to build a library of 3,3'-pyrrolidinyl spirooxindoles. mdpi.com Another DOS strategy utilizes a 1,3-dipolar cycloaddition between electron-deficient alkynes and isatin-derived azomethine ylides to afford a library of spirooxindole-based 2,5-dihydropyrrole compounds. mdpi.com
An enantioselective organocatalytic approach using a chiral phosphoric acid to catalyze a three-component 1,3-dipolar cycloaddition of methyleneindolinones, aldehydes, and amino esters provides a rapid route to spiro[pyrrolidine-3,3′-oxindole] derivatives with high enantiopurity and structural diversity. rice.edu This method allows for the straightforward construction of spirooxindole skeletons with high stereo- and regioselectivity, which is valuable for medicinal chemistry and diversity-oriented synthesis. rice.edu
Biology-oriented synthesis (BIOS) is a strategy that uses the scaffolds of known bioactive natural products as a starting point for the design of new compound libraries. mdpi.comcalis.edu.cnacs.org The spirooxindole motif, present in this compound and other bioactive compounds, is considered a "privileged structure" and is therefore an excellent candidate for BIOS. mdpi.comcalis.edu.cn
The application of BIOS to this compound involves the development of synthetic methods that allow for the efficient construction of the core scaffold and its subsequent diversification. mdpi.com The enantioselective catalytic 1,3-dipolar cycloadditions of azomethine ylides are a powerful tool in this regard, enabling the synthesis of various pyrrolidine-containing scaffolds. acs.org
A key example of BIOS is the development of a highly enantioselective, copper-catalyzed 1,3-dipolar cycloaddition to create a library of 3,3'-pyrrolidinyl spirooxindoles inspired by the structure of spirotryprostatin B. mdpi.com This approach led to the identification of new compounds with interesting biological activities, demonstrating the power of BIOS in drug discovery. mdpi.com
Scaffold Modification and Derivatization Techniques
The core structure of this compound has served as a valuable scaffold for synthetic chemists aiming to develop analogues with improved biological activity and to probe the structure-activity relationships (SAR) of this compound class. nih.govmdpi.com Modifications are strategically designed to enhance pharmacological efficacy, improve metabolic stability, or simplify the molecular structure while retaining or boosting its desired effects. nih.govmdpi.com Research has demonstrated that several regions of the this compound molecule can be altered, leading to the discovery of potent analogues.
Key derivatization strategies have focused on several distinct regions of the spirotryprostatin scaffold: the isopropylidene side chain, the aromatic methoxy (B1213986) group, the stereochemistry of the spiro-center, and the diketopiperazine (DKP) moiety.
A pivotal early finding in the synthetic history of this compound was the discovery that the synthetically challenging isopropylidene side chain is not a strict requirement for its biological activity. wikipedia.orgacs.orgacs.org This opened avenues for creating simplified yet potent analogues. Synthetic efforts have yielded analogues lacking this group entirely, some of which demonstrated significantly greater activity than the natural product itself. acs.org For instance, the total synthesis of this compound's demethoxy congener was achieved, allowing for a direct comparison of biological activity. acs.org
Further modifications have explored the impact of substituents on the isatin (B1672199) aromatic ring and the N-substituted groups, both of which can influence biological function. researchgate.net The synthesis of various stereoisomers, such as 9,18-epi-spirotryprostatin A and 18-epi-spirotryprostatin A, revealed that the configuration at these positions is not a decisive factor for the compound's structure-activity relationship. nih.govmdpi.com This suggests a degree of structural flexibility is tolerated by its biological targets.
Some of the most active analogues discovered were those that departed significantly from the natural product's structure, including derivatives that lack the diketopiperazine system altogether, indicating that the spiro-oxindole-pyrrolidine core is a crucial pharmacophore. acs.orgpitt.edu
The table below summarizes key findings from derivatization studies.
These studies collectively demonstrate that the this compound scaffold is highly amenable to chemical modification. By systematically altering its peripheral functional groups and stereocenters, researchers have successfully identified key structural features required for activity and have developed new analogues with promising biological profiles. acs.org
Structure Activity Relationship Sar Studies of Spirotryprostatin a Derivatives
Identification of Key Structural Motifs Critical for Biological Activity
SAR studies have pinpointed several structural components of spirotryprostatin A that are crucial for its biological activity. These include the spirocyclic oxindole (B195798) diketopiperazine core, the prenyl moiety, the proline residue, and the stereochemistry at specific chiral centers.
Significance of the Spirocyclic Oxindole Diketopiperazine Core
The spirocyclic oxindole diketopiperazine framework is a hallmark of the spirotryprostatin class of alkaloids and is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govresearchgate.net This core structure, which combines a spirooxindole and a diketopiperazine moiety, is fundamental to the biological activity of this compound. nih.govmdpi.com The spiro-C atom at the C3 position of the indole (B1671886) nucleus creates a unique three-dimensional structure that is pivotal for the molecule's interaction with its biological targets. mdpi.com
Role of the Prenyl Moiety and its Influence on Activity
The prenyl group, an isoprenoid-derived substituent, is another critical determinant of this compound's biological activity. This lipophilic moiety often plays a crucial role in the interaction of natural products with their biological targets, potentially by enhancing membrane permeability or by directly participating in binding interactions within hydrophobic pockets of proteins. scispace.com
In the context of this compound and related compounds, the prenyl group is a common feature among those exhibiting potent biological effects. wikipedia.orguni-marburg.de Its presence is often associated with enhanced activity, and modifications to this group can lead to significant changes in biological potency.
Interestingly, while the prenyl group is a common feature of many active indole alkaloids, research has shown that the specific isopropylidene side chain of this compound may not be strictly essential for its biological activity. capes.gov.brwikipedia.orgacs.org Total synthesis efforts have led to the creation of analogs where this side chain is absent, and some of these simplified structures have been found to retain significant biological activity, including the ability to inhibit the cell cycle. acs.orgacs.org This finding is significant as it suggests that the core spirocyclic scaffold may be the primary pharmacophore and that modifications or even removal of the isopropylidene group could lead to the development of analogs with more favorable properties, such as improved synthetic accessibility. capes.gov.bracs.org
Impact of the Proline Moiety and Diketopiperazine Ring System
The DKP core itself, formed from the fusion of the proline and a modified tryptophan residue, is a common motif in a vast number of biologically active natural products. wikipedia.org These structures are known to participate in various biological processes and often serve as a scaffold for the presentation of other functional groups. chapman.edu In this compound, the DKP ring system is essential for maintaining the correct orientation of the spirooxindole and prenyl moieties.
Influence of Stereochemical Configuration (e.g., C-9 and C-18 positions) on Activity
This compound possesses multiple chiral centers, and the specific stereochemical configuration of these centers can significantly influence its biological activity. However, studies on diastereomeric isomers of this compound have yielded some surprising results. It has been observed that isomers with different configurations at the C-9 and C-18 positions exhibit biological activities comparable to that of the natural this compound. nih.gov This suggests that the stereochemistry at these particular positions may not be a decisive factor in the structure-activity relationship of this class of compounds. nih.gov This finding opens up possibilities for the synthesis of active analogs with potentially simplified stereochemical requirements.
Analysis of Structural Modifications and Their Direct Impact on Biological Potency
The synthesis of various this compound derivatives has allowed for a systematic investigation of how structural modifications affect biological potency. nih.govmdpi.com These studies have provided valuable insights into the SAR of this compound class. For example, the introduction of different substituents on the this compound skeleton has been shown to have a significant influence on antifungal activity. mdpi.com
The following table summarizes the biological activity of selected this compound derivatives and related compounds, highlighting the impact of structural modifications on their potency.
| Compound | Modification | Target/Assay | Activity | Reference |
| This compound | Parent Compound | Murine Breast Cancer Cells | Inhibitory | mdpi.com |
| Spirotryprostatin B | Demethoxylated and has a double bond in the pyrrolidine (B122466) ring | Human Chronic Myeloid Leukemia Cells | IC50 = 14.0 µM | acs.org |
| Compound 4d | Derivative with specific substitutions | Helminthosporium maydis, Trichothecium roseum, etc. | MICs: 8–32 µg/mL | nih.gov |
| Compound 4k | Derivative with specific substitutions | Fusarium oxysporium f. sp. niveum, Mycosphaerella melonis | MICs: 8–32 µg/mL | nih.gov |
| 18-epi-Spirotryprostatin A | Epimer at C-18 | Not specified | Comparable to this compound | nih.gov |
| 9,18-epi-Spirotryprostatin A | Epimer at C-9 and C-18 | Not specified | Comparable to this compound | nih.gov |
| Analog without Isopropylidene Side Chain | Removal of the isopropylidene group | Cell Cycle Inhibition | Active | acs.orgacs.org |
This table is for illustrative purposes and includes data points mentioned in the text. For comprehensive data, please refer to the cited literature.
These studies collectively demonstrate that while the core spirocyclic oxindole diketopiperazine scaffold is essential, modifications to the peripheral functionalities, such as the prenyl group and various substituents, can fine-tune the biological activity of this compound derivatives. nih.govmdpi.com This provides a roadmap for the rational design of novel analogs with potentially improved therapeutic properties.
Computational Approaches in this compound SAR Studies
Computational methods are integral to modern drug discovery, providing valuable insights into the structure-activity relationships (SAR) of bioactive molecules like this compound. These approaches enable the prediction of molecular interactions and guide the design of more potent and selective analogues.
Molecular Docking Investigations to Elucidate Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method has been instrumental in understanding how this compound and its derivatives interact with their biological targets.
More recent research has utilized molecular docking to investigate the interaction of this compound derivatives with different targets. One such study focused on succinate (B1194679) dehydrogenase (SDH), an enzyme crucial in the mitochondrial electron transport chain. mdpi.comnih.gov Molecular docking simulations revealed that this compound derivatives could anchor within the binding site of SDH. mdpi.comnih.gov For instance, the docking of compound 4d into the SDH binding pocket showed specific interactions, providing a structural basis for its observed antifungal activity. mdpi.com
Another significant target for this compound analogues is the tubulin protein. researchgate.net Computational studies have been employed to understand how these compounds interfere with microtubule polymerization. mdpi.comnih.gov It has been suggested that the spiro[pyrrolidine-3,3′-oxindole] scaffold is a key pharmacophore responsible for a range of biological activities, including the inhibition of tubulin polymerization. nih.gov
Furthermore, docking studies have been crucial in the design of spiro-oxindole-based inhibitors of the MDM2-p53 interaction. pitt.edu By using the spiro-oxindole scaffold as a starting point and performing de novo lead optimization guided by docking conformations, researchers have designed potent low nanomolar inhibitors. nih.gov These studies highlight the importance of the oxindole as a bioisostere of the indole ring found in tryptophan, a key residue in the p53-MDM2 binding interface. pitt.edu
The following table summarizes the key molecular docking findings for this compound and its derivatives against various biological targets.
| Compound/Derivative | Target Protein | Key Findings from Docking Studies |
| This compound | MDM2 | Poor overall fit into the MDM2 cavity, though the spiro-oxindole core fits well. pitt.edu |
| This compound Derivatives (e.g., 4d , 4k ) | Succinate Dehydrogenase (SDH) | Derivatives anchor in the binding site of SDH, explaining their antifungal activity. mdpi.comnih.govresearchgate.net |
| Spiro-oxindole Analogues | MDM2 | The spiro-oxindole scaffold serves as a mimic of the Trp23 residue of p53, enabling the design of potent inhibitors. pitt.edunih.gov |
| Spirotryprostatin B | Tubulin | Identified as an inhibitor of tubulin polymerization. nih.gov |
| Indole Diketopiperazine Analogues | FabH | Docking simulations predicted the binding mode with the FabH enzyme. frontiersin.org |
Application of Structure-Based Design Principles in Analogue Development
Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein to design and optimize ligands. nih.gov This approach has been successfully applied in the development of this compound analogues.
A prominent example of SBDD is the development of spiro-oxindole-based inhibitors of the MDM2-p53 protein-protein interaction. pitt.edu The design strategy began with the identification of the oxindole moiety as a bioisosteric replacement for the indole ring of tryptophan in p53. pitt.edu Although natural products like this compound did not fit optimally into the MDM2 binding pocket, their core spiro-oxindole-pyrrolidine structure was identified as a suitable scaffold. pitt.edu
Computational modeling and docking were then used to guide the addition of hydrophobic groups to mimic other key p53 residues, such as Phe19 and Leu26. pitt.edu This iterative process of design, synthesis, and biological evaluation, informed by computational predictions, led to the discovery of highly potent and bioavailable inhibitors. nih.gov For instance, the development of the MI series of compounds, such as MI-63 and MI-219, was guided by GOLD docking conformations to maximize binding affinities. nih.gov
In another application, the structural information of target enzymes has guided the modification of the this compound scaffold to enhance antifungal activity. mdpi.com Based on the knowledge of succinate dehydrogenase inhibitors (SDHIs), which often contain amide bonds and fluorine substituents, novel this compound derivatives were designed with these features. mdpi.com Molecular modeling was then used to explore the potential binding mechanisms of these new compounds with the SDH enzyme, providing a rationale for the observed structure-activity relationships. mdpi.com
The development of spiro-oxindole based naphthalimides as c-MYC G4 stabilizers is another example of SBDD. acs.org In silico ADME analysis and quantum mechanical studies were used to predict the pharmacokinetic profiles and bioactivity of the designed analogues. acs.org These computational predictions were subsequently validated by experimental results, leading to the identification of promising anticancer drug candidates. acs.org
The table below provides examples of how structure-based design principles have been applied to develop novel this compound analogues.
| Design Principle | Target | Resulting Analogues/Findings |
| Bioisosteric replacement of indole with oxindole | MDM2 | Development of potent spiro-oxindole inhibitors of the MDM2-p53 interaction (e.g., MI-63, MI-219). pitt.edunih.gov |
| Incorporation of structural motifs from known inhibitors (SDHIs) | Succinate Dehydrogenase (SDH) | Design of novel this compound derivatives with enhanced antifungal activity. mdpi.com |
| Fragment-based design and library synthesis | Tubulin/Other cellular targets | Creation of a library of 3,3'-pyrrolidinyl spirooxindoles leading to the identification of compounds that interfere with microtubule polymerization. mdpi.comnih.gov |
| Optimization of pharmacokinetic properties through structural modification | c-MYC G4 | Development of spiro-oxindole based naphthalimides with favorable ADME profiles and potent anticancer activity. acs.org |
Cellular and Molecular Mechanisms of Action of Spirotryprostatin a
Cellular Cycle Regulation Interference
Spirotryprostatin A is a novel alkaloid that has been identified as an inhibitor of the mammalian cell cycle. bohrium.com Research has demonstrated that this compound, along with its structural analog spirotryprostatin B, effectively halts cell cycle progression in the G2/M phase. bohrium.comnih.gov This inhibitory action was observed in studies using murine tsFT210 cells, a temperature-sensitive mutant cell line. bohrium.com
The efficacy of these compounds in inducing cell cycle arrest is concentration-dependent. For instance, this compound exhibited a half-maximal inhibitory concentration (IC50) of 197.5 μM, while spirotryprostatin B showed a more potent IC50 value of 14.0 μM in tsFT210 cells. bohrium.com Morphological analysis of cells treated with these compounds confirmed that they were trapped in both the G2 and M phases of the cell cycle. bohrium.com The induction of G2/M phase arrest is a common mechanism for several anti-cancer agents, as it can trigger apoptosis in cells with damaged DNA. mdpi.commdpi.com
Table 1: Inhibitory Concentrations of Spirotryprostatins on Cell Cycle Progression
| Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| This compound | tsFT210 | 197.5 | G2/M Phase Arrest |
| Spirotryprostatin B | tsFT210 | 14.0 | G2/M Phase Arrest |
The arrest of the cell cycle in the M phase by compounds related to this compound, such as tryprostatin A, has been linked to the disruption of microtubule function. nih.govnih.gov Microtubules are crucial components of the mitotic spindle, which is essential for the proper segregation of chromosomes during cell division. cytoskeleton.com Interference with the normal dynamics of microtubule assembly and disassembly leads to a halt in mitosis. cytoskeleton.commdpi.com
Tryprostatin A has been shown to induce a reversible disruption of cytoplasmic microtubules in 3Y1 cells. nih.govresearchgate.net This disruption of the microtubule network is a key factor in its ability to specifically inhibit M-phase progression. nih.govnih.gov The effect is dose-dependent, occurring at concentrations that specifically block the cell cycle at the M phase. nih.govnih.gov
The interference with microtubule assembly is a direct result of the inhibition of tubulin polymerization. nih.gov Tubulin is the protein subunit that polymerizes to form microtubules. cytoskeleton.com Studies on the related compound, tryprostatin A, have shown that it inhibits the in vitro assembly of microtubules purified from bovine brains, with a 40% inhibition observed at a concentration of 250 μM. nih.govnih.gov
Interestingly, tryprostatin A's inhibitory effect appears to be dependent on microtubule-associated proteins (MAPs). nih.govnih.gov It had minimal effect on the self-assembly of purified tubulin induced by glutamate. However, it effectively blocked tubulin assembly that was promoted by inducers that interact with the C-terminal domain of tubulin, such as MAP2, tau, and poly-(l-lysine). nih.govnih.gov This suggests a specific mechanism of action that targets MAP-dependent microtubule assembly. nih.govnih.gov
Modulation of Protein-Protein Interactions
This compound belongs to the spiro-oxindole class of compounds, which have been identified as inhibitors of the interaction between the Murine Double Minute 2 (MDM2) protein and the p53 tumor suppressor protein. nih.govmdpi.com The p53 protein plays a critical role in preventing cancer formation, and its activity is tightly regulated by MDM2. mdpi.com In many cancers, MDM2 is overexpressed, leading to the inactivation of p53. mdpi.com
The disruption of the MDM2-p53 interaction is a promising strategy for cancer therapy as it can lead to the reactivation of p53's tumor-suppressing functions. mdpi.com The spiro-oxindole scaffold is well-suited to bind to the hydrophobic pocket on the MDM2 protein, thereby preventing its interaction with p53. nih.gov This mechanism allows for the stabilization and activation of p53, which can then induce cell cycle arrest or apoptosis in cancer cells. mdpi.com
Table 2: Key Protein Interactions Modulated by Spiro-oxindoles
| Interacting Proteins | Modulating Compound Class | Consequence of Inhibition |
|---|---|---|
| MDM2 - p53 | Spiro-oxindoles | Reactivation of p53 tumor suppressor activity |
Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression by modifying chromatin structure. nih.govnih.gov The inhibition of HDACs can lead to the hyperacetylation of histones, which generally results in a more open chromatin structure and can activate the transcription of tumor suppressor genes. plos.org While direct evidence linking this compound to HDAC2 modulation is not yet established, the broader class of natural product-derived compounds has been a source of HDAC inhibitors.
HDAC inhibitors have been shown to prevent repressive histone modifications and can augment the therapeutic effects of other anticancer agents. nih.govnih.gov The modulation of HDAC2, in particular, has been identified as a potential therapeutic target. nih.govnih.gov Given the epigenetic regulatory roles of HDACs, the putative interaction of this compound with HDAC2 presents an area for future investigation into its complete mechanism of action.
Methodologies for Biological Target Identification
The identification of direct molecular targets is a critical step in understanding the mechanism of action of bioactive compounds like this compound. Various advanced methodologies are employed to elucidate these interactions at a molecular level. These techniques range from proteome-wide screening approaches to computational prediction methods, each providing unique insights into how a small molecule engages with its cellular partners.
Application of Chemical Proteomics Approaches
Chemical proteomics has emerged as a powerful and unbiased strategy for identifying the protein targets of natural products and other bioactive small molecules directly within a complex biological system. nih.govnih.gov This methodology bridges chemistry, cell biology, and mass spectrometry to "fish" for and identify specific protein binders of a compound of interest. nih.gov The general workflow involves the design and synthesis of a chemical probe based on the parent molecule's structure. nih.gov This probe is typically modified with a reporter tag, such as biotin (B1667282) for affinity purification or a clickable alkyne/azide group for subsequent bioorthogonal ligation. whiterose.ac.uk
There are two main compound-centric chemical proteomics strategies: affinity-based protein profiling (AfBPP) and activity-based protein profiling (ABPP). In AfBPP, a probe is designed to mimic the parent compound and is used to capture its interacting proteins from a cell lysate or in living cells. nih.govnih.gov The probe-protein complexes are then enriched and the captured proteins are identified using high-resolution mass spectrometry. nih.gov ABPP, on the other hand, utilizes probes that covalently react with active sites of specific enzyme families, allowing for a readout of their functional state. A competitive ABPP approach can also be used, where the natural product competes with a broad-spectrum probe for binding to a class of enzymes, and a reduction in probe labeling indicates an interaction. whiterose.ac.uk
These approaches provide a comprehensive and unbiased view of the potential protein targets of a small molecule. nih.gov However, based on a review of the available scientific literature, specific studies detailing the application of chemical proteomics or the development of a this compound-derived chemical probe for target identification have not been reported.
Elucidation of Target Binding through Molecular Modeling and Docking
Molecular modeling and docking are computational techniques that play a crucial role in predicting and analyzing the binding of a small molecule (ligand) to the three-dimensional structure of a protein target. eurjchem.com These in silico methods are instrumental in drug discovery for hypothesizing mechanisms of action, guiding the design of more potent analogs, and interpreting structure-activity relationships (SAR). nih.govmdpi.com Molecular docking, specifically, simulates the preferred orientation, conformation, and interaction of a ligand within the binding site of a target protein, calculating a "docking score" that estimates the binding affinity. mdpi.com
In the context of this compound, molecular modeling has been utilized to explore its potential antifungal mechanisms. nih.gov Research focused on novel synthetic derivatives of this compound has used molecular docking to investigate their interaction with succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and a known target for fungicides. nih.govmdpi.com
A computational docking study was conducted to reveal the possible binding mechanism between this compound derivatives and the SDH enzyme. nih.gov The results of these modeling studies showed that the this compound derivatives could anchor within the binding site of SDH. nih.govbohrium.com This finding supported the hypothesis that the antifungal activity of these compounds could be correlated with their ability to inhibit SDH. nih.gov The insights gained from these molecular modeling efforts can guide the further experimental design and chemical optimization of this compound analogs to enhance their activity as potential SDH inhibitors. nih.gov
Biological Activities of Spirotryprostatin a and Its Synthetic Analogues Preclinical and in Vitro
Antifungal Activities of Spirotryprostatin A Derivatives
Derivatives of this compound have demonstrated notable antifungal properties, positioning them as potential candidates for the development of novel antifungal agents, particularly in agriculture.
Assessment of Broad-Spectrum Antifungal Potency
Research has shown that synthetic derivatives of this compound possess significant and broad-spectrum antifungal activities. dntb.gov.uarsc.orgmdpi.com In one study, a series of this compound derivatives generally exhibited higher antifungal activities compared to their synthetic intermediates, spirooxindole derivatives. dntb.gov.ua These compounds displayed a wide range of inhibitory effects against various fungi. dntb.gov.uaresearchgate.net For instance, derivatives have shown fungicidal activity against Colletotrichum gloeosporioides, Valsa mali, and multiple species of Alternaria, with minimum inhibitory concentrations (MICs) ranging from 1.1 to 36.9 μM. dntb.gov.uarsc.orgresearchgate.net
Notably, certain derivatives have shown potency equal to or greater than the commercial fungicide ketoconazole (B1673606) against several fungal strains. dntb.gov.uarsc.orgmdpi.com For example, compound 4d was highly effective against a panel of eight phytopathogenic fungi, with MIC values between 8 and 32 µg/mL. dntb.gov.uarsc.orgmdpi.com Similarly, compound 4k showed remarkable activity against eight phytopathogenic fungi, including Fusarium oxysporium f. sp. niveum and Mycosphaerella melonis, with MICs also in the 8–32 µg/mL range. dntb.gov.uarsc.orgmdpi.com The majority of the tested derivatives showed moderate-to-good activity against fungi like Botrytis cinerea, Fusarium graminearum, Alternaria brassicae, and Alternaria alternata, with MICs from 8 to 64 µg/mL. dntb.gov.ua
Inhibition of Phytopathogenic Fungi
The primary focus of the antifungal research on this compound derivatives has been on their efficacy against phytopathogenic fungi, which are responsible for significant economic losses in agriculture. dntb.gov.uamdpi.com A study involving nineteen this compound derivatives tested against ten plant pathogens confirmed their potential as agricultural fungicides. dntb.gov.uamdpi.com
The derivatives demonstrated significant inhibitory effects against fungi that cause diseases in various crops. dntb.gov.ua For example, compounds 4d and 4k exhibited excellent in vitro antifungal activity against Helminthosporium maydis, Trichothecium roseum, Botrytis cinerea, Colletotrichum gloeosporioides, Fusarium graminearum, Alternaria brassicae, Alternaria alternata, and Fusarium solani. dntb.gov.uarsc.orgwikipedia.org The activity of these compounds against such a broad range of plant pathogens highlights the potential of this compound derivatives in crop protection. dntb.gov.ua
| Fungus | Compound 4d dntb.gov.uarsc.orgmdpi.comwikipedia.org | Compound 4k dntb.gov.uarsc.orgmdpi.comwikipedia.org | General Derivatives dntb.gov.ua | Ketoconazole (Control) dntb.gov.ua |
|---|---|---|---|---|
| Helminthosporium maydis | 8–32 | - | 32–128 | - |
| Trichothecium roseum | 8–32 | 8–32 | 8–32 | - |
| Botrytis cinerea | 8–32 | - | 8–64 | - |
| Colletotrichum gloeosporioides | 8–32 | - | - | - |
| Fusarium graminearum | 8–32 | - | 8–64 | - |
| Alternaria brassicae | 8–32 | - | 8–64 | - |
| Alternaria alternata | 8–32 | - | 8–64 | - |
| Fusarium solani | 8–32 | 8–32 | - | - |
| Fusarium oxysporium f. sp. niveum | - | 8–32 | - | - |
| Mycosphaerella melonis | - | 8–32 | - | - |
Mechanism of Action via Succinate (B1194679) Dehydrogenase (SDH) Inhibition
The antifungal mechanism of this compound derivatives is believed to involve the inhibition of succinate dehydrogenase (SDH, or Complex II) in the mitochondrial electron transport chain. dntb.gov.uaresearchgate.net SDH is a crucial enzyme for fungal respiration and has been identified as a significant target for a class of fungicides known as SDHIs. dntb.gov.ua
Molecular docking studies have supported this hypothesis by showing that this compound derivatives can anchor effectively within the binding site of the SDH enzyme. dntb.gov.uarsc.orgmdpi.com The structure-activity relationship (SAR) analyses indicate that the this compound skeleton and the nature and position of its substituents significantly influence the antifungal activity, which correlates with their predicted SDH inhibitory activity. dntb.gov.ua These findings suggest that this compound derivatives function as potential SDHIs, providing a molecular basis for their observed broad-spectrum antifungal effects. dntb.gov.ua
Antibacterial Activities of this compound and its Analogues
In addition to their antifungal properties, this compound and its analogues have been evaluated for their antibacterial activities, showing promise primarily against Gram-positive bacteria.
Activity against Gram-Positive Bacterial Strains
This compound and its derivatives have demonstrated notable activity against various Gram-positive bacteria. mdpi.comfrontiersin.org The natural product, this compound, isolated from the endophytic fungus Aspergillus fumigatus, showed potent antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.39 µg/mL. mdpi.com
Synthetic analogues have also been developed that exhibit activity against these types of bacteria. frontiersin.org For instance, in a study designing and synthesizing a series of spiro-indolyl diketopiperazine compounds, analogues 13b and 15b were found to be active exclusively against Gram-positive bacteria. researchgate.net Other studies on indole (B1671886) diketopiperazine alkaloids, a class that includes spirotryprostatins, found that several analogues were active against Staphylococcus aureus and Bacillus subtilis. frontiersin.org For example, compounds 3b and 3c from one study showed MIC values ranging from 0.94–3.87 µM against these bacteria. frontiersin.org
| Compound | Bacterial Strain | MIC rsc.orgmdpi.comfrontiersin.org |
|---|---|---|
| This compound | Staphylococcus aureus | 0.39 µg/mL |
| This compound | Escherichia coli | 0.39 µg/mL |
| Compound 3b | Staphylococcus aureus | 0.94–3.87 µM |
| Compound 3c | Staphylococcus aureus | 0.94–3.87 µM |
| Compound 3b | Bacillus subtilis | 0.94–3.87 µM |
| Compound 3c | Bacillus subtilis | 0.94–3.87 µM |
Selective Antibacterial Activity (e.g., Streptococcus lactis)
Further investigation into the antibacterial profile of this compound analogues has revealed instances of selective activity. Certain compounds have shown a preferential inhibitory effect on specific bacterial species. For example, a furan (B31954) derivative, 3-(5-oxo-2,5-Dihydrofuran-3-yl)propanoic acid, isolated from Aspergillus tubingensis, demonstrated moderate antibacterial activity against Streptococcus lactis with a reported MIC of 32 μg/mL. rsc.org
In the synthesis of this compound analogues, compounds 13d and 13e were noted for their selective antibacterial activity against Streptococcus lactis. researchgate.net This selectivity suggests that modifications to the this compound scaffold can be tailored to target specific bacterial pathogens, which is a desirable characteristic in the development of new antibiotics to minimize off-target effects.
Antiviral Potential of Spirooxindole Frameworks Inspired by this compound
The unique three-dimensional structure of spirooxindoles, such as this compound, has identified them as privileged scaffolds in the development of antiviral therapeutics. nih.gov This structural complexity offers a basis for designing compounds that can bind with high specificity and potency to viral protein targets. nih.gov While research on the direct antiviral activity of this compound itself is limited, its framework has inspired the synthesis of other spirooxindole derivatives with notable antiviral properties. mdpi.com
For instance, certain glycoalkaloid spirooxindoles like strictosamide (B192450) have been investigated for a range of biological activities, including antiviral effects. nih.gov Synthetic spirooxindole derivatives have also shown promise. Compounds developed from the root of Isatis indigotica demonstrated in vitro activity against Herpes Simplex Virus 1 (HSV-1) and Influenza A virus. nih.gov Specifically, compounds 46a and 46b were active against HSV-1 with IC₅₀ values of 33.33 µM and 25.87 µM, respectively. nih.gov Furthermore, compound 46a inhibited the influenza A/Hanfang/359/95 (H3N2) virus with an IC₅₀ of 33.33 µM. nih.gov Another study highlighted a spirooxindole derivative that showed high antiviral activity against influenza A virus (A/Jinan/15/90) with an IC₅₀ value of 4.12 µg/mL. nih.gov These examples underscore the potential of the spirooxindole core, popularized by natural products like this compound, as a foundational structure for creating novel antiviral agents. nih.govmdpi.com
Anti-proliferative and Cytotoxic Activities on Cancer Cell Lines
This compound and its analogues belong to the spirooxindole class of compounds, which are recognized for their significant anti-proliferative and cytotoxic activities against various cancer cell lines. ulisboa.ptnih.gov The spirooxindole scaffold is a core component of numerous natural products that exhibit potent biological effects, including the ability to inhibit microtubule assembly, a key process in cell division. jcchems.com this compound, isolated from the fungus Aspergillus fumigatus, has been a focal point of research due to its potential as an anticancer agent, specifically its ability to interfere with the cell cycle. ulisboa.ptnih.gov This has spurred the synthesis and evaluation of a wide array of spirooxindole derivatives to explore their therapeutic potential against different forms of cancer. researchgate.net
Effects on Murine Breast Cancer Cells (e.g., tsFT210)
This compound and its close analogue, spirotryprostatin B, have demonstrated noteworthy inhibitory effects on the cell cycle of murine breast cancer cells. frontiersin.org Specifically, they have been shown to inhibit the G2/M progression of cell division in tsFT210 cells, which are derived from a mouse mammary carcinoma cell line. ulisboa.ptnih.gov This arrest of the cell cycle at the G2/M phase prevents the cancer cells from proceeding to mitosis, thereby halting their proliferation. Spirotryprostatin B, also isolated from Aspergillus fumigatus, was found to inhibit the cell cycle progression of tsFT210 cells with an IC₅₀ value of 14.0 µM. nih.gov The activity of these natural alkaloids has established the spirooxindole framework as a promising starting point for developing new anti-breast cancer drugs. ulisboa.pt
Cytotoxicity against Human Leukemia Cell Lines (e.g., K562, Human Chronic Myeloid Leukemia, Human Acute Promyelocytic Leukemia)
The spirooxindole scaffold has also been investigated for its efficacy against hematological malignancies. Analogues and derivatives inspired by this compound have shown selective cytotoxicity toward human leukemia cell lines. researchgate.net One study reported that a this compound analogue (referred to as compound 2 in the study) exhibited potent and selective cytotoxicity against the K562 human chronic myeloid leukemia cell line, with an IC₅₀ value of 3.1 µM. scilit.com This level of activity was comparable to the standard chemotherapeutic drug doxorubicin. scribd.com Another newly synthesized chalcone-based spirooxindole derivative demonstrated a significant growth inhibitory effect of 66.46% against the K562 leukemia cell line at a concentration of 10 µM. researchgate.net The K562 cell line is a widely used model for studying chronic myeloid leukemia (CML). umsu.ac.ir These findings suggest that the this compound framework can be modified to create compounds with potent anti-leukemic properties.
Anti-breast cancer activity in Specific Cell Lines (e.g., MCF-7)
The anti-proliferative activity of this compound-inspired compounds has been extensively evaluated against human breast cancer cell lines, particularly the MCF-7 cell line. nih.gov A library of spiro[pyrrolidine-3, 3´-oxindole] compounds, designed based on the core structure of natural products like this compound, showed significant inhibition of MCF-7 cell proliferation, with several analogues achieving low micromolar EC₅₀ values. nih.gov
In one study, a series of spirooxindole derivatives were synthesized and tested against MCF-7 cells, with some compounds showing potent cytotoxicity. For example, compounds 5l and 5o exhibited IC₅₀ values of 3.4 µM and 4.12 µM, respectively. frontiersin.org Another investigation into spiro[pyrrolidinethiazolo-oxindoles] identified a compound (compound 52) that displayed broad anticancer activity against MCF-7 cells, among others. researchgate.net Furthermore, a different set of spirooxindole/pyrrolidine (B122466)/thiochromene hybrids was evaluated, with compound 7d emerging as the most active against MCF-7 cells, recording an IC₅₀ of 7.36 ± 0.37 µM. researchgate.net These results highlight the versatility of the spirooxindole scaffold in generating potent cytotoxic agents against specific breast cancer cell lines like MCF-7. frontiersin.orgnih.gov
Interactive Data Tables
Cytotoxicity of Spirooxindole Derivatives Against Leukemia Cell Line K562
| Compound | Concentration | % Growth Inhibition | IC₅₀ (µM) |
| Chalcone-based spirooxindole | 10 µM | 66.46% | Not Reported |
| This compound analogue (Cpd 2) | Not Reported | Not Reported | 3.1 |
Data sourced from multiple studies. researchgate.netscilit.com
Cytotoxicity of Spirooxindole Derivatives Against Breast Cancer Cell Line MCF-7
| Compound/Analogue | IC₅₀ (µM) / EC₅₀ (µM) |
| Compound 5l | 3.4 |
| Compound 5o | 4.12 |
| Compound 7d | 7.36 ± 0.37 |
| Library of spiro[pyrrolidine-3, 3´-oxindole] | Low µM range |
Data sourced from multiple studies. frontiersin.orgresearchgate.netnih.gov
Future Directions and Research Perspectives in Spirotryprostatin a Chemistry and Biology
Advancements in Efficient and Sustainable Synthetic Strategies
Recent advancements have focused on novel catalytic and stereoselective methods to construct the key quaternary carbon stereocenter. mdpi.com Key strategies that represent the forefront of this effort include:
Catalytic Asymmetric 1,3-Dipolar Cycloadditions: This method has emerged as a powerful tool for constructing the spiro-pyrrolidine ring system. For instance, a copper-catalyzed 1,3-dipolar cycloaddition has been successfully employed. mdpi.com More recently, a silver-catalyzed asymmetric [3+2] cycloaddition strategy was developed, showcasing high enantioselectivity (up to 97% ee) and providing a concise route to the core structure. mdpi.com
Copper-Catalyzed Cascade Reactions: A novel enantioselective total synthesis was reported, achieving a 7.4% total yield over 15 steps. acs.org A key feature of this route is a copper-catalyzed cascade reaction that efficiently introduces the quaternary carbon stereocenter. acs.org
Oxidative Rearrangement: Biomimetic approaches involving the oxidative rearrangement of tryptophan or tetrahydro-β-carboline precursors remain a popular and effective strategy. acs.orgacs.org This method, often using reagents like N-bromosuccinimide (NBS), mimics the proposed biosynthetic pathway to form the spirooxindole core stereoselectively. acs.orgacs.org
Intramolecular Heck Reactions: An alternative strategy involves the use of transition metal catalysis, such as an intramolecular Heck reaction, to form the spirocyclic framework, demonstrating the versatility of modern synthetic methodologies in tackling this complex target. researchgate.net
These evolving synthetic strategies are not only making spirotryprostatin A more accessible for biological studies but are also aligning with the principles of green chemistry by improving atom economy and employing catalytic over stoichiometric reagents. researchgate.netmdpi.com
| Synthetic Strategy | Key Features | Catalyst/Reagent Example | Reference |
| Asymmetric [3+2] Cycloaddition | High enantioselectivity in forming the spiro-pyrrolidine ring. | AgHMDS / Chiral Ligand | mdpi.com |
| Copper-Catalyzed Cascade | Forms quaternary carbon stereocenter and spiro moiety in a tandem process. | Copper Catalyst | acs.orgresearchgate.net |
| Oxidative Rearrangement | Biomimetic; stereoselective formation of the spirooxindole core. | N-Bromosuccinimide (NBS) | acs.orgacs.org |
| Intramolecular Heck Reaction | Construction of the spiro-center after diketopiperazine formation. | Palladium Catalyst | researchgate.net |
Rational Design and Exploration of Novel Analogues for Optimized Biological Profiles
With viable synthetic routes in hand, research is increasingly directed toward the rational design and synthesis of novel this compound analogues to improve potency, selectivity, and drug-like properties. nih.govmdpi.com Structure-activity relationship (SAR) studies have revealed that the entire complex structure of the natural product may not be necessary for its biological activity, opening avenues for simplification and modification. acs.org
Key findings from analogue exploration include:
Simplification of the Side Chain: An early total synthesis demonstrated that the isopropylidene side chain is not essential for biological activity. acs.orgcapes.gov.br This discovery was significant, as it allowed for the creation of simplified analogues that retained potent cell cycle inhibitory effects.
Modification of the Diketopiperazine Moiety: Analogues lacking the complete diketopiperazine system have been synthesized and shown to be highly active as cell cycle inhibitors, suggesting that the core spiro[pyrrolidine-3,3'-oxindole] scaffold is the primary pharmacophore. acs.org
Scaffold-Based Drug Design: The spirooxindole framework has served as an inspiration for developing inhibitors of other high-value biological targets. For example, simplified spiro-pyrrolidinyl structures have been optimized as potent, nonpeptide inhibitors of the p53-MDM2 protein-protein interaction, a key target in oncology. nih.gov
Introduction of Bioisosteres: Recent efforts have focused on introducing functionalities like fluorine atoms or trifluoromethyl groups into the this compound scaffold. mdpi.com This approach, common in medicinal chemistry, aims to enhance metabolic stability and target engagement.
These studies underscore a strategic shift from simply recreating the natural product to using its structure as a blueprint for creating novel therapeutic agents with potentially superior profiles. nih.govfrontiersin.org
| Structural Modification | Rationale/Hypothesis | Observed Biological Outcome | Reference |
| Removal of Isopropylidene Group | Simplify synthesis; test necessity for activity. | Biological activity as a cell cycle inhibitor was retained. | acs.org |
| Omission of Diketopiperazine System | Identify the core pharmacophore. | Resulting analogues remained quite active as cell cycle inhibitors. | acs.org |
| Design of Simplified Scaffolds | Target other protein-protein interactions. | Led to potent inhibitors of the p53-MDM2 interaction. | nih.gov |
| Introduction of -F and -CF3 Groups | Enhance metabolic stability and target binding (e.g., as SDHIs). | Created novel analogues with significant antifungal activity. | mdpi.com |
Integration of Advanced Chemical Biology Investigations for Deeper Mechanistic Understanding
While this compound is known to act as an anti-mitotic agent by disrupting microtubule assembly and causing cell cycle arrest at the G2/M phase, a deeper mechanistic understanding is still evolving. nih.govtxst.edu Advanced chemical biology tools are being integrated to elucidate its precise molecular interactions and to identify new potential targets.
Future research in this area includes:
Target Deconvolution: The spiro[pyrrolidine-3,3'-oxindole] scaffold is being used to generate compound libraries for phenotypic screening. For one such library, a proteomics-based target deconvolution strategy successfully identified histone deacetylase 2 (HDAC2) and prohibitin 2 as putative cellular targets, demonstrating a powerful method to uncover novel mechanisms of action. nih.gov
Development of Chemical Probes: The synthesis of this compound analogues can be adapted to create chemical probes (e.g., fluorescently labeled or biotinylated versions). Such tools are invaluable for visualizing the compound's subcellular localization, identifying binding partners through affinity purification, and studying target engagement in living cells. tandfonline.com
Computational and Structural Biology: Molecular docking studies have been used to predict the binding modes of this compound derivatives with their putative targets, such as the fungal enzyme succinate (B1194679) dehydrogenase. mdpi.comebi.ac.uk Future work combining X-ray crystallography of ligand-protein complexes with advanced computational simulations will provide atomic-level insights into the stereoselective interactions that govern bioactivity, aiding in the design of more specific and potent inhibitors. nih.gov
These advanced approaches are transforming the study of this compound from a traditional natural product investigation into a sophisticated chemical biology endeavor, promising to reveal new biological functions and therapeutic opportunities. nih.govfrontiersin.org
Potential Applications in Agrochemical Research and Development
Beyond its well-documented anticancer potential, the this compound scaffold is emerging as a promising platform for agrochemical discovery, particularly in the development of novel fungicides. mdpi.com Phytopathogenic fungi are a major threat to global food security, and the development of fungicides with novel modes of action is critical to combat resistance.
A 2024 study designed and synthesized a series of novel this compound derivatives and tested their activity against a panel of ten plant pathogens. mdpi.com The results were highly encouraging:
Broad-Spectrum Antifungal Activity: The derivatives were found to possess good, broad-spectrum antifungal activities. mdpi.comebi.ac.uk
Potent Inhibition of Phytopathogens: Specifically, compound 4k showed remarkable activity against eight phytopathogenic fungi, including Fusarium oxysporium and Mycosphaerella melonis, with Minimum Inhibitory Concentrations (MICs) in the range of 8–32 µg/mL. researchgate.netebi.ac.uk Another derivative, 4d , exhibited antifungal activity equal to or greater than the commercial fungicide ketoconazole (B1673606) against several pathogens. ebi.ac.uk
Novel Mode of Action: Molecular docking studies suggest that these derivatives act as succinate dehydrogenase inhibitors (SDHIs). mdpi.comebi.ac.uk SDHIs are a well-established and important class of fungicides, and the spirotryprostatin scaffold represents a new chemotype for this target class.
The discovery of potent antifungal activity opens a completely new and economically significant avenue for the application of this compound chemistry. mdpi.com Future research will likely focus on optimizing the scaffold for agrochemical use, including enhancing potency, improving stability in environmental conditions, and evaluating performance in greenhouse and field trials. The potential to develop natural product-derived chiral fungicides from this scaffold is a significant prospect for sustainable agriculture.
| Compound Derivative | Test Organism (Phytopathogenic Fungi) | Activity (MIC) | Reference |
| 4k | Fusarium oxysporium f. sp. niveum | 8–32 µg/mL | researchgate.netebi.ac.uk |
| 4k | Mycosphaerella melonis | 8–32 µg/mL | researchgate.netebi.ac.uk |
| 4d | Helminthosporium maydis | Equal to or better than ketoconazole | ebi.ac.uk |
| 4d | Botrytis cinerea | Equal to or better than ketoconazole | ebi.ac.uk |
Q & A
Q. What are the structural features of spirotryprostatin A, and how do they influence its bioactivity?
this compound is characterized by a spirocyclic indole-diketopiperazine scaffold, where the indole moiety connects to the diketopiperazine ring via a quaternary carbon chiral center . This spirocyclic architecture is critical for its cell cycle inhibitory activity, particularly in G2/M phase arrest. The stereochemistry at the spiro center (e.g., C-12 in this compound) directly impacts binding affinity to molecular targets like tubulin or cyclin-dependent kinases. Methodologically, nuclear magnetic resonance (NMR) and X-ray crystallography are used to confirm stereochemical assignments, while structure-activity relationship (SAR) studies compare synthetic analogs to identify pharmacophoric elements .
Q. What methodologies are employed to isolate this compound from natural sources?
this compound was first isolated from Aspergillus fumigatus via solvent extraction (e.g., ethyl acetate), followed by chromatographic techniques such as silica gel column chromatography and preparative HPLC . Bioassay-guided fractionation is critical to track bioactivity during isolation. Researchers should validate purity using high-resolution mass spectrometry (HRMS) and chiral HPLC to confirm enantiomeric integrity, as minor stereochemical impurities can skew biological results .
Q. Which assays are commonly used to evaluate the cell cycle inhibitory effects of this compound?
Standard assays include flow cytometry (e.g., propidium iodide staining) to quantify cell cycle phase distribution and Western blotting to assess cyclin B1 or CDK1 expression levels. For mechanistic studies, tubulin polymerization assays (e.g., turbidimetric measurements) and immunofluorescence microscopy are used to visualize microtubule disruption. Researchers must optimize cell lines (e.g., HeLa, Jurkat) and exposure times (typically 24–48 hours) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound analogs?
Discrepancies often arise from structural variations (e.g., C-3 substituents), assay conditions (e.g., serum concentration), or cell line-specific sensitivity. For example, spirotryprostatin B (a methylated analog) shows reduced potency in Jurkat cells compared to HeLa cells, likely due to differential uptake or metabolism . To address contradictions:
- Perform parallel assays across multiple cell lines.
- Standardize protocols (e.g., serum-free vs. serum-containing media).
- Validate compound stability via LC-MS during treatment periods.
Q. What strategies are effective for enantioselective synthesis of the spirocyclic core in this compound?
Key approaches include:
- Organocatalysis : Proline-derived catalysts enable asymmetric aldol reactions to establish the spiro center (e.g., 85% ee achieved by Gong et al. ).
- Transition metal catalysis : Palladium-mediated cyclizations yield enantiomeric excess >90% but require stringent anhydrous conditions .
- Biomimetic synthesis : Oxidative coupling of tryptophan derivatives mimics biosynthetic pathways, though yields are lower (~40%) .
Q. Table 1. Comparison of Synthetic Routes to this compound
| Method | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Organocatalytic Aldol | L-Proline | 62 | 85 | |
| Pd-Catalyzed Cyclization | Pd(OAc)₂/Xantphos | 78 | 92 | |
| Biomimetic Oxidation | DDQ | 40 | N/A |
Q. How can in vitro findings for this compound be translated to in vivo models, and what limitations exist?
While in vitro studies demonstrate potent IC₅₀ values (e.g., 2.5 µM in HeLa cells), in vivo translation requires addressing pharmacokinetic challenges like poor solubility and rapid clearance. Strategies include:
- Prodrug modification : Esterification of the diketopiperazine ring improves bioavailability in murine models .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance tumor accumulation in xenograft studies.
Limitations include species-specific metabolism and tumor microenvironment heterogeneity, necessitating multi-omics profiling (e.g., transcriptomics) to identify responsive subpopulations .
Q. What computational tools are used to predict this compound’s target interactions, and how reliable are they?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding to tubulin’s colchicine site or CDK1’s ATP-binding pocket. However, false positives arise due to conformational flexibility of the spirocyclic core. Validation requires:
- Free energy calculations (MM/PBSA) : To refine binding affinity predictions.
- Cryo-EM or X-ray co-crystallography : To resolve binding poses experimentally .
Methodological Guidelines
- Data Presentation : Use tables to compare synthetic yields, bioactivity data, and computational results. Avoid duplicating data in text and figures (per ).
- Statistical Analysis : Report p-values in italics (e.g., p < 0.05) and specify tests used (e.g., two-tailed t-test) .
- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry, Bioorganic & Medicinal Chemistry) and avoid non-academic sources .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
